9-Anthraceneboronsäure

Übersicht

Beschreibung

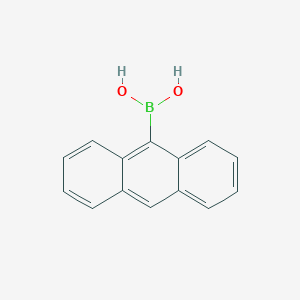

9-Anthraceneboronic acid is a derivative of anthracene, a polycyclic aromatic hydrocarbon, which has been identified as a luminescent material with significant development prospects and practical value. It is particularly important as an intermediate for the synthesis of other derivatives .

Synthesis Analysis

The synthesis of 9-anthraceneboronic acid involves the bromination of anthracene to produce 9-bromoanthracene, followed by a reaction with butyl lithium. The reaction conditions, such as temperature, are critical for the yield, which can reach up to 79.8% at temperatures below -70°C. This synthesis route is noted for its reasonableness, short reaction time, and high yield .

Molecular Structure Analysis

The molecular structure of anthracene derivatives, including 9-anthraceneboronic acid, is characterized by the anthracene core, which is almost planar. In the case of anthracene-9-carboxylic acid, the carboxyl group plane makes a dihedral angle of 54.87 degrees with the anthracene core plane, which may be similar in boronic acid derivatives .

Chemical Reactions Analysis

9-Anthraceneboronic acid can participate in various chemical reactions due to its boronic acid group. For instance, it can be used in the conjugate addition of arylboronic acids to electron-deficient alkenes, catalyzed by a 9-(diphenylphosphino)anthracene-based phosphapalladacycle, leading to β-arylated alkanes with good yields . Additionally, the photodimerization of crystalline 9-anthracenecarboxylic acid, which is structurally related to 9-anthraceneboronic acid, has been studied, indicating potential photochemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 9-anthraceneboronic acid derivatives are influenced by substitutions on the anthracene core. For example, fluorinated derivatives of 9-anthracene carboxylic acid exhibit varying photomechanical properties, which are related to the photodimerization and mechanical response of the material . The photophysical properties of these derivatives are also important for applications in photomechanical materials, as demonstrated by the study of crystal structures and photophysical properties of 9-anthracene carboxylic acid derivatives . Furthermore, the interaction of europium complexes with anthracene-9-carboxylic acid with various solvents and molecules like N-acetyl amino acids and nucleotides has been investigated, showing enhanced fluorescence properties under certain conditions .

Wissenschaftliche Forschungsanwendungen

Stimuli-responsive Elastomere

9-Anthraceneboronsäure: wird bei der Herstellung von stimuli-responsiven Elastomeren verwendet. Diese Materialien können auf externe Reize wie Licht, Wärme und Alkohole reagieren . Die dynamische Natur von Boronsäureestern und die reversible Dimerisierung von Anthracen machen diese Elastomere besonders interessant für Anwendungen, bei denen Umweltresponsivität erforderlich ist.

Dynamische Kovalente Chemie

Die Verbindung spielt eine zentrale Rolle in der dynamischen kovalenten Chemie, wo sie verwendet wird, um vernetzte Netzwerke bei Exposition gegenüber Wärme und ultravioletter Strahlung zu bilden . Diese Eigenschaft ist essentiell für die Entwicklung von Materialien, die als Reaktion auf Umweltveränderungen heilen, sich anpassen oder neu konfigurieren können.

Intelligente Materialgestaltung

Anthraceneboronsäurederivate sind integraler Bestandteil bei der Gestaltung intelligenter Materialien. Diese Materialien können ihre Eigenschaften als Reaktion auf bestimmte Auslöser ändern, wodurch sie sich für den Einsatz in Sensoren, Aktuatoren und anderen Geräten eignen, die ein hohes Mass an Umweltempfindlichkeit erfordern .

Polymersynthese

In der Polymersynthese wird This compound verwendet, um Polymeren Boronsäureesterfunktionalitäten zuzuführen. Diese Modifikation verleiht den Polymeren einzigartige Eigenschaften, wie die Fähigkeit, reversible Bindungen einzugehen und sich an unterschiedliche Bedingungen anzupassen .

Katalyse

Die Boronsäuregruppe von this compound kann in verschiedenen chemischen Reaktionen als Katalysator fungieren. Ihre Fähigkeit, mit Substraten reversible kovalente Bindungen einzugehen, ist wertvoll in katalytischen Prozessen, die Präzision und Kontrolle erfordern .

Gewebeingenieurwesen

Die Fähigkeit der Verbindung, dynamische und reversible Bindungen einzugehen, macht sie zu einem Kandidaten für die Entwicklung von Gerüsten im Gewebeingenieurwesen. Diese Gerüste können so konzipiert werden, dass sie auf biologische Reize reagieren, was das Gewebswachstum und die Regeneration unterstützt .

Biosensoren

Aufgrund ihrer reaktiven Natur wird This compound bei der Entwicklung von Biosensoren eingesetzt. Diese Sensoren können biologische Analyte detektieren und messen, wodurch kritische Informationen für die medizinische Diagnostik und die Umweltüberwachung bereitgestellt werden .

Arzneimittelverabreichungssysteme

Die reversible Bindungsfähigkeit von this compound wird für die Herstellung von Arzneimittelverabreichungssystemen genutzt. Diese Systeme können therapeutische Wirkstoffe als Reaktion auf bestimmte physiologische Bedingungen freisetzen, wodurch die Wirksamkeit und Zielgenauigkeit von Behandlungen verbessert werden .

Wirkmechanismus

Safety and Hazards

9-Anthraceneboronic acid is classified as acutely toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Zukünftige Richtungen

Anthracene-based compounds like 9-Anthraceneboronic acid have potential applications in many areas due to their unique properties. For instance, they can be used in the construction of coordination complexes . They also show promise in the development of luminescent materials . Furthermore, they can be integrated into covalent adaptable networks to create stimuli-responsive elastomers .

Eigenschaften

IUPAC Name |

anthracen-9-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BO2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHDLIWHHXBLBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=CC2=CC3=CC=CC=C13)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573500 | |

| Record name | Anthracen-9-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100622-34-2 | |

| Record name | Anthracen-9-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Anthraceneboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

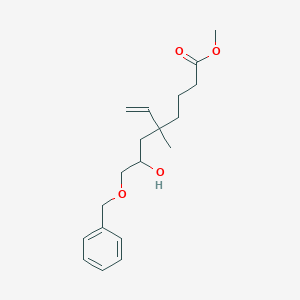

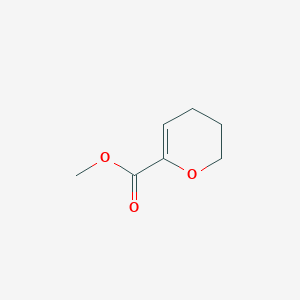

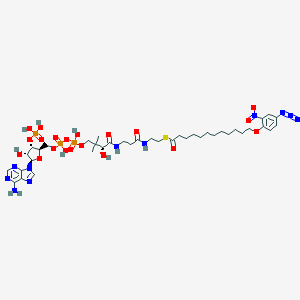

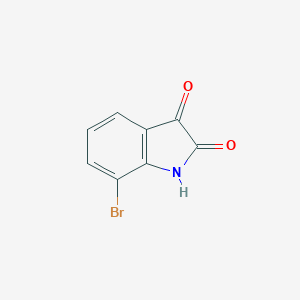

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 9-Anthraceneboronic acid suitable for sensor applications?

A: 9-Anthraceneboronic acid exhibits a unique property: it can specifically recognize and react with hydrogen peroxide (H2O2). [] This interaction triggers a structural transformation, converting the boronic acid ester into electroactive phenols. These phenols can be readily detected electrochemically, allowing for the sensitive detection of H2O2. [] This specific recognition mechanism makes 9-Anthraceneboronic acid a promising component in electrochemical sensors for H2O2.

Q2: How is 9-Anthraceneboronic acid utilized in the development of stimuli-responsive materials?

A: 9-Anthraceneboronic acid plays a crucial role in creating stimuli-responsive elastomers due to its dynamic covalent bonding capabilities. [] When combined with dihydroxyl-functionalized poly(styrene-butadiene-styrene) (SBS) and subjected to heat or ultraviolet (UV) radiation, it forms a crosslinked network. [] This network is reversible: the boronic ester linkages break and reform in response to specific stimuli like heat, UV light, or alcohols. [] This dynamic behavior allows for the development of elastomers with tunable mechanical properties, responding to external triggers.

Q3: What is the significance of the synthetic route used to produce 9-Anthraceneboronic acid?

A: The synthesis of 9-Anthraceneboronic acid typically involves a two-step process. First, anthracene is brominated to produce 9-bromoanthracene. [] Then, 9-bromoanthracene reacts with butyl lithium at low temperatures (below -70°C) to yield 9-Anthraceneboronic acid. [] This method is advantageous because it achieves a high yield (up to 79.8%) within a short reaction time, making it efficient for producing this valuable compound. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate](/img/structure/B152710.png)

![2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B152719.png)